![molecular formula C15H10Cl2F3NO B2528091 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 554404-34-1](/img/structure/B2528091.png)
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide" is a chloroacetamide derivative with potential applications in various fields, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar chloroacetamide derivatives, their synthesis, structural analysis, and potential applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chloroacetamide derivatives often involves the reaction of appropriate anilines with chloroacetyl chloride or similar chloroacetamide precursors. For instance, the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Similarly, 2-chloro-N-phenylacetamide and related compounds were synthesized and used as building blocks for further chemical transformations . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chloroacetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic environment, and intermolecular interactions, which are crucial for understanding the behavior of these compounds.
Chemical Reactions Analysis
Chloroacetamide derivatives can participate in various chemical reactions due to their electrophilic nature. They can be used as building blocks for the formation of more complex structures, such as ring-annulated thiazolo[3,2-a]pyrimidinones , or for C-amidoalkylation reactions . The reactivity of these compounds is influenced by the substituents on the phenyl ring, which can either activate or deactivate the molecule towards nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroacetamide derivatives are influenced by their molecular structure. Substituents on the phenyl ring can affect the melting point, solubility, and stability of these compounds. For example, the presence of electron-withdrawing groups such as trifluoromethyl can increase the acidity of the amide hydrogen, affecting the compound's hydrogen bonding potential and solubility . Additionally, the crystal structures of these compounds can reveal information about their solid-state properties and potential for forming polymorphs .
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Herbicide Studies
The radiosynthesis of chloroacetanilide herbicides, including acetochlor, utilizes chloroacetamide derivatives for studies on their metabolism and mode of action. This process involves reductive dehalogenation and is crucial for understanding the environmental and biological behavior of these herbicides (Latli & Casida, 1995).
Antiviral Research
Research into novel anilidoquinoline derivatives demonstrates significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. This underscores the potential of certain chloroacetamide derivatives in therapeutic applications for viral infections (Ghosh et al., 2008).
Comparative Metabolism Studies
Studies comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes help in understanding species-specific differences in drug metabolism, which is critical for assessing potential human health risks associated with exposure to these compounds (Coleman et al., 2000).
Spectroscopic and Theoretical Analysis
Vibrational spectroscopic studies, along with HOMO–LUMO and NBO analysis of chloroacetamide derivatives, provide insights into their molecular structure, reactivity, and electronic properties. Such studies are fundamental for the design of new materials and drugs with optimized properties (Choudhary et al., 2013).
Molecular Conformations and Assembly
The analysis of molecular conformations and supramolecular assembly in halogenated N,2-diarylacetamides offers valuable information on the intermolecular interactions shaping the solid-state structure of these compounds. This knowledge is crucial for the development of novel pharmaceuticals and materials with tailored properties (Nayak et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes involved in oxidative phosphorylation .
Mode of Action
It is suggested that similar compounds act as potent uncouplers of oxidative phosphorylation in mitochondria and also have high reactivity with thiols .
Biochemical Pathways
Similar compounds have been found to affect the oxidative phosphorylation pathway .
Result of Action
Similar compounds have been found to uncouple oxidative phosphorylation in mitochondria, which can disrupt energy production and lead to cell death .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c16-10-6-7-12(11(8-10)15(18,19)20)21-14(22)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHBXCVZORPLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

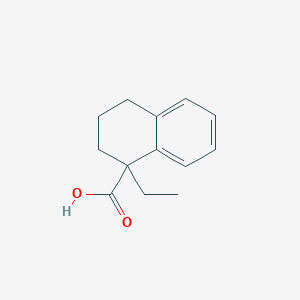
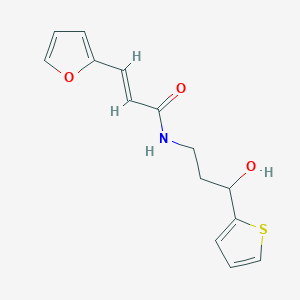
![3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime](/img/structure/B2528013.png)
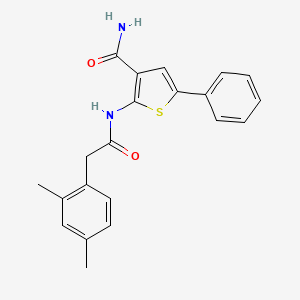
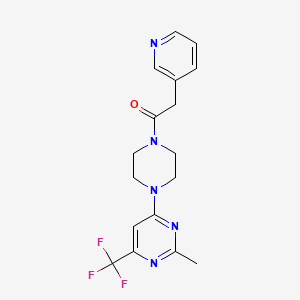

![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2528018.png)


![ethyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2528023.png)
![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2528025.png)
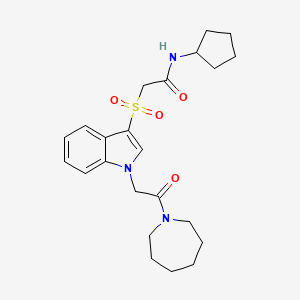
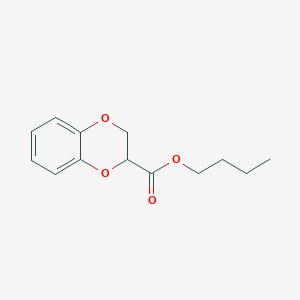
![N-(3-ethoxypropyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2528031.png)